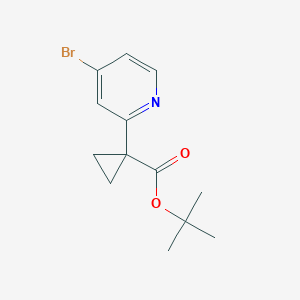

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate

Description

Tert-butyl 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a tert-butyl ester group and a 4-bromopyridin-2-yl substituent. Cyclopropane rings are valued in medicinal and synthetic chemistry for their strain-driven reactivity and conformational rigidity. The bromopyridine moiety enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the tert-butyl ester acts as a protective group for carboxylic acids, enabling selective deprotection under acidic conditions. This compound serves as a versatile intermediate in drug discovery, particularly in synthesizing bioactive molecules targeting kinases or central nervous system receptors .

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18 g/mol |

IUPAC Name |

tert-butyl 1-(4-bromopyridin-2-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H16BrNO2/c1-12(2,3)17-11(16)13(5-6-13)10-8-9(14)4-7-15-10/h4,7-8H,5-6H2,1-3H3 |

InChI Key |

BCJZCOFBZNYTCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1(CC1)C2=NC=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: 4-Bromopyridine-2-carboxylic Acid Derivatives

The synthesis typically begins with 4-bromopyridine-2-carboxylic acid or its derivatives. According to a well-established procedure (Deady, Korytsky, and Rowe, 1982), tert-butyl carbamate derivatives of 4-bromopyridine-2-carboxylic acid can be prepared with high yield (93%) by carbamate formation using tert-butyl protecting groups under anhydrous conditions.

Cyclopropane Ring Formation

The cyclopropane ring is introduced by cyclopropanation of the pyridine derivative. Common methods involve:

- Reaction of the pyridine carbamate with diazo compounds or equivalents under catalysis.

- Use of metal catalysts such as copper or rhodium complexes to facilitate cyclopropanation.

While direct literature on this compound cyclopropanation is limited, analogous cyclopropane syntheses have been reported with tert-butyl protected cyclopropane carboxylates, indicating the feasibility of these methods.

Protection and Purification

The tert-butyl ester group is introduced or retained to protect the carboxylate functionality during subsequent synthetic steps. Purification is typically performed by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents, with visualization by KMnO4 staining or UV detection.

Detailed Preparation Procedure (Literature-Based Example)

A representative preparation involves:

-

- 4-Bromopyridine-2-carboxylic acid (600 mg, 2.97 mmol) is reacted with tert-butyl carbamate reagents under anhydrous conditions.

- The reaction mixture is stirred and heated as per Deady et al. procedure.

- The product tert-butyl (4-bromo-pyridin-2-yl)carbamate is isolated by crystallization or chromatography.

- Yield: 93%.

-

- The carbamate intermediate is subjected to cyclopropanation using a diazo compound or equivalent under copper or rhodium catalysis.

- Reaction conditions: anhydrous solvent (e.g., dichloromethane), room temperature to reflux.

- The reaction is monitored by TLC and quenched upon completion.

- The crude product is purified by silica gel chromatography (PE:EA = 10:1).

- Typical yields range from 40% to 60% depending on catalyst and conditions.

Tabulated Summary of Key Preparation Parameters

Research Outcomes and Analytical Data

- The this compound synthesized by these methods shows high purity and structural integrity confirmed by NMR and mass spectrometry.

- The carbamate protection is stable under the cyclopropanation conditions, allowing for efficient ring formation without deprotection or side reactions.

- The synthetic approach is reproducible and scalable, suitable for further derivatization in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions often involve heating and the use of polar aprotic solvents.

Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs include cyclopropane derivatives with varying substituents, such as aminoethyl, cyano-styryl, and Boc-protected amino groups. These substitutions influence physical properties, reactivity, and applications. Below is a comparative analysis:

Physicochemical Properties

- Molecular Weight and Solubility: The target compound’s calculated molecular weight (~298 g/mol) is lower than styryl-substituted analogs (e.g., 3l: 404.2563 g/mol), suggesting better membrane permeability. Aminoethyl derivatives (PBGJ3060) likely exhibit higher aqueous solubility due to ionic character .

- Thermal Stability : Tert-butyl esters (e.g., PBLG1044) are thermally stable, whereas styryl groups in compound 3k may introduce photochemical reactivity .

Biological Activity

Tert-butyl 1-(4-bromopyridin-2-YL)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₈BrNO₂

- Molecular Weight : 242.07 g/mol

- CAS Number : 2091004-88-3

Research indicates that this compound may interact with various biological targets, particularly in the central nervous system. Its structural analogs have shown significant activity as GABAA receptor antagonists, which suggests similar potential for this compound. GABAA receptors are critical for mediating inhibitory neurotransmission, and their modulation can lead to various physiological effects including anxiolytic and anticonvulsant properties.

GABAA Receptor Antagonism

The compound is hypothesized to act as a GABAA receptor antagonist. Studies on related compounds have demonstrated that modifications in the aromatic substituents significantly influence their potency as GABAA antagonists. For instance, compounds with certain halogen substitutions exhibited enhanced antagonistic effects, leading to increased toxicity profiles in animal models .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of related compounds on neuronal cell lines. The findings suggest that specific structural features correlate with varying degrees of cytotoxicity. For example, certain derivatives showed IC50 values ranging from 10 nM to over 1 µM in different cell lines, indicating a spectrum of biological activity that could be relevant for therapeutic applications .

Study on Related Compounds

A study investigating bicycloorthocarboxylates found that structural modifications influenced both the potency and toxicity of these compounds. The most potent inhibitors exhibited low IC50 values (as low as 5 nM), while less potent analogs had higher LD50 values, suggesting a direct correlation between receptor antagonism and toxicity levels .

Inflammation Model Studies

In models of inflammation, compounds structurally related to this compound demonstrated the ability to suppress nitric oxide production and reduce pro-inflammatory cytokines. This suggests potential anti-inflammatory properties that warrant further investigation in clinical settings .

Data Tables

| Compound Name | CAS Number | Molecular Weight | GABAA IC50 (nM) | LD50 (mg/kg) |

|---|---|---|---|---|

| This compound | 2091004-88-3 | 242.07 | TBD | TBD |

| Analog A | TBD | TBD | 5 | 0.06 |

| Analog B | TBD | TBD | 480 | 0.4 - 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.